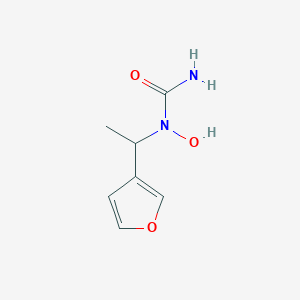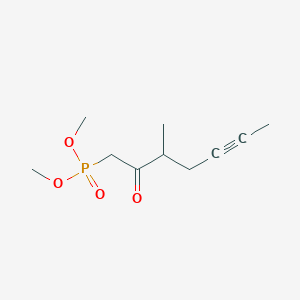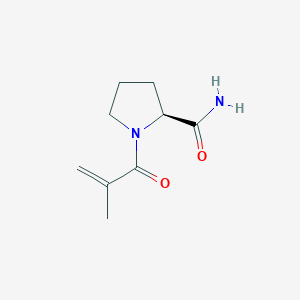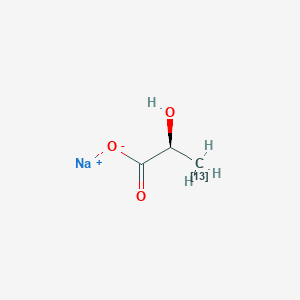![molecular formula C12H7F3O3 B052505 5-[2-(三氟甲基)苯基]-2-呋喃甲酸 CAS No. 92973-24-5](/img/structure/B52505.png)
5-[2-(三氟甲基)苯基]-2-呋喃甲酸
描述
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, also known as 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, is a useful research compound. Its molecular formula is C12H7F3O3 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物表现出有希望的抗菌活性。 它已被合成和表征其结构和性质 . 吸电子取代基的存在导致酸性显着提高,与它的类似物相比 . 该化合物对黑曲霉以及大肠杆菌和蜡样芽孢杆菌等细菌表现出更高的活性 . 在蜡样芽孢杆菌的情况下,确定的最小抑菌浓度 (MIC) 值低于 AN2690 (塔瓦博罗) .
抗真菌活性
该化合物具有潜在的抗真菌活性。 考虑到苯并恶唑硼烷的可能抗真菌作用机制,其阻断微生物的胞质亮氨酸-tRNA 合成酶 (LeuRS),已对酶的活性位点进行了对接研究 . 它显示了环状异构体可能与白色念珠菌 LeuRS的结合口袋结合,类似于最近批准的苯并恶唑硼烷抗真菌药物 (AN2690,塔瓦博罗,凯瑞丁) .
药物开发
三氟甲基是许多 FDA 批准药物的常见特征 . 该基团显着影响药物的增长,占美国食品药品监督管理局 (FDA) 批准的畅销药分子中超过 50% 的比例 . 因此,“5-[2-(三氟甲基)苯基]-2-呋喃甲酸”有可能用于开发新药。
新型化合物的合成
该化合物可用于合成新型化合物。 例如,它已用于合成 5-三氟甲基-2-甲酰苯基硼酸 .
结构研究
生化分析
Biochemical Properties
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with methionine aminopeptidase, an enzyme found in Escherichia coli . This interaction is crucial as it influences the enzyme’s activity, potentially leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions.
Cellular Effects
The effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to alterations in cellular responses. For instance, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, its interaction with cellular proteins can lead to changes in cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding can result in conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.
Metabolic Pathways
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds . The compound’s presence can influence metabolic flux, leading to changes in the levels of specific metabolites. Additionally, it may affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby modulating overall metabolic activity.
Transport and Distribution
The transport and distribution of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. This distribution pattern is crucial for understanding its overall impact on cellular function.
Subcellular Localization
The subcellular localization of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect metabolic processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPNRBZMRINMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349440 | |
| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92973-24-5 | |
| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)












methanone](/img/structure/B52461.png)
